5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
“5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of pyridyl groups via nucleophilic substitution reactions.
Methylation: Addition of methyl groups using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the pyridyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridyl-oxide derivatives, while reduction could produce pyridyl-amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” would involve its interaction with specific molecular targets. This could include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Receptor Interaction: Modulation of receptor signaling pathways.
DNA/RNA Binding: Interference with genetic material to exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with pyridine rings that exhibit similar biological activities.
Uniqueness
“5,6-DIMETHYL-7-(3-PYRIDYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE” is unique due to its specific substitution pattern and the presence of multiple pyridyl groups, which may confer distinct chemical and biological properties compared to other pyrrolopyrimidine derivatives.
Properties
Molecular Formula |
C19H18N6 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5,6-dimethyl-7-pyridin-3-yl-3-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C19H18N6/c1-13-14(2)25(16-6-4-8-22-10-16)19-17(13)18(20)24(12-23-19)11-15-5-3-7-21-9-15/h3-10,12,20H,11H2,1-2H3 |
InChI Key |
WQIRKGDEYYMFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CN=CC=C3)C4=CN=CC=C4)C |
Origin of Product |
United States |
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